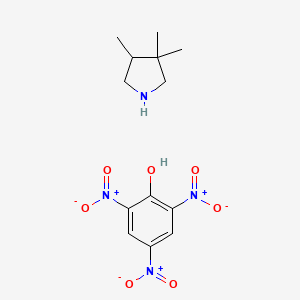
3,3,4-Trimethylpyrrolidine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4-trimethylpyrrolidine;2,4,6-trinitrophenol typically involves the nitration of phenol to produce 2,4,6-trinitrophenol, followed by the reaction with 3,3,4-trimethylpyrrolidine.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the controlled nitration of phenol using a mixture of sulfuric and nitric acids. The resulting product is then purified and reacted with 3,3,4-trimethylpyrrolidine under specific conditions to yield the final compound .
Chemical Reactions Analysis
Types of Reactions
3,3,4-Trimethylpyrrolidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring of 2,4,6-trinitrophenol is activated towards electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles such as halogens or sulfonic acid derivatives in the presence of a catalyst.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2,4,6-triaminophenol.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
3,3,4-Trimethylpyrrolidine;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3,4-trimethylpyrrolidine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species that can affect cellular processes. The pyrrolidine moiety may interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the pyrrolidine moiety.
3,5-Dinitrophenol: Contains two nitro groups and is less reactive compared to 2,4,6-trinitrophenol.
2,4-Dinitrophenol: Another nitro-substituted phenol with different reactivity and applications.
Uniqueness
3,3,4-Trimethylpyrrolidine;2,4,6-trinitrophenol is unique due to the combination of the pyrrolidine and trinitrophenol moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
61478-89-5 |
|---|---|
Molecular Formula |
C13H18N4O7 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
3,3,4-trimethylpyrrolidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H15N.C6H3N3O7/c1-6-4-8-5-7(6,2)3;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6,8H,4-5H2,1-3H3;1-2,10H |
InChI Key |
YLTUMWCDIABVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC1(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


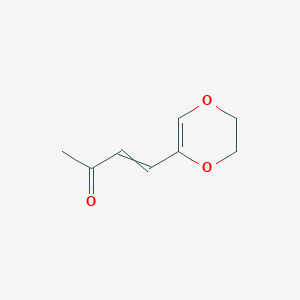
![4-[3-(4-Methylphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14570099.png)
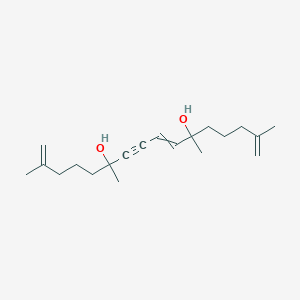
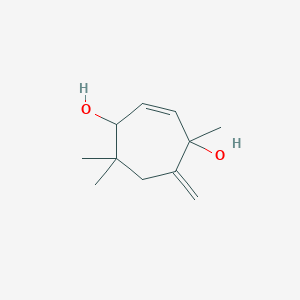
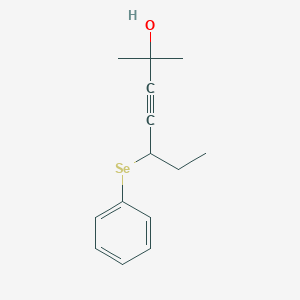
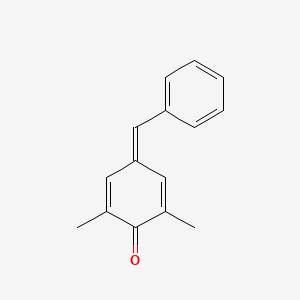
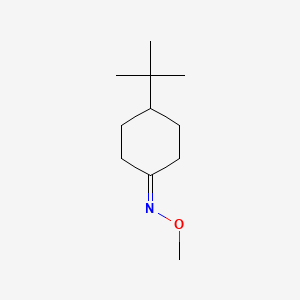

![3-Hydroxy-1-[4-(3-phenylprop-2-en-1-yl)piperazin-1-yl]butan-1-one](/img/structure/B14570131.png)

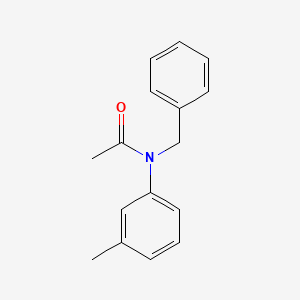
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}ethyl)-1H-imidazole](/img/structure/B14570148.png)
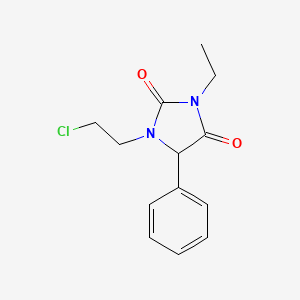
![2-[2-(2-Chlorophenyl)ethenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B14570159.png)
